

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate

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Compound of Interest

Compound Name: Methyl 4-nitrobenzenesulfonate

Cat. No.: B1202749

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, formula, synthesis, reactivity, and applications of **Methyl 4-nitrobenzenesulfonate**, a key reagent in organic chemistry and biochemical studies.

Chemical Structure and Formula

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate or MNBS, is an organic compound with the chemical formula $C_7H_7NO_5S$.^[1] Its structure consists of a methyl group esterified with 4-nitrobenzenesulfonic acid. The presence of a strong electron-withdrawing nitro group and a good leaving group (nosylate) makes it a highly reactive methylating agent.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value
IUPAC Name	methyl 4-nitrobenzenesulfonate[2]
Synonyms	Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS[2]
CAS Number	6214-20-6[3]
Molecular Formula	C ₇ H ₇ NO ₅ S[1][3]
Molecular Weight	217.20 g/mol [2][3]
Appearance	Solid[4]
Melting Point	89-92 °C[4]
Solubility	Soluble in acetone, alcohol, and diethyl ether; slightly soluble in water.[4]
SMILES	<chem>COS(=O)(=O)C1=CC=C(C=C1)</chem> --INVALID-LINK-[O-][2]
InChI	InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3[2]

Synthesis

The most common method for the synthesis of **Methyl 4-nitrobenzenesulfonate** is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Methyl 4-nitrobenzenesulfonate

Materials:

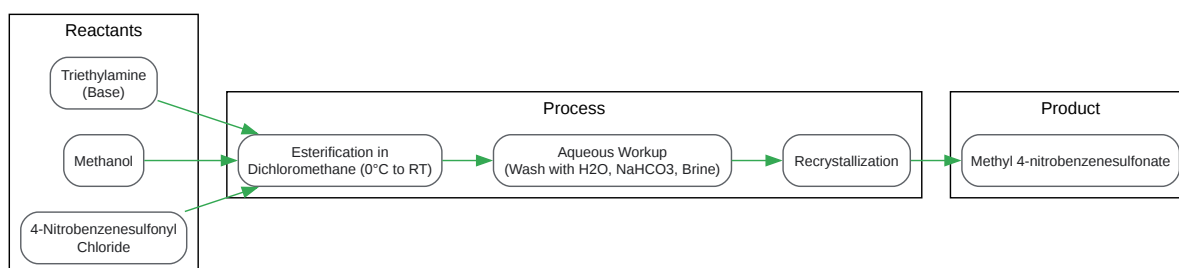
- 4-Nitrobenzenesulfonyl chloride
- Methanol (anhydrous)

- Triethylamine (or pyridine)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round-bottom flask
- Addition funnel
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
- Cool the solution in an ice bath to 0 °C.
- To the cooled solution, add a solution of methanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **Methyl 4-nitrobenzenesulfonate**.



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